N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide
Brand Name: Vulcanchem
CAS No.: 185142-14-7
VCID: VC7954421
InChI: InChI=1S/C14H9ClN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
SMILES: C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Molecular Formula: C14H9ClN2OS
Molecular Weight: 288.8 g/mol

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide

CAS No.: 185142-14-7

Cat. No.: VC7954421

Molecular Formula: C14H9ClN2OS

Molecular Weight: 288.8 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide - 185142-14-7

Specification

CAS No. 185142-14-7
Molecular Formula C14H9ClN2OS
Molecular Weight 288.8 g/mol
IUPAC Name N-(1,3-benzothiazol-6-yl)-4-chlorobenzamide
Standard InChI InChI=1S/C14H9ClN2OS/c15-10-3-1-9(2-4-10)14(18)17-11-5-6-12-13(7-11)19-8-16-12/h1-8H,(H,17,18)
Standard InChI Key XDQZVXFBSZVVKS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)N=CS3)Cl

Introduction

Chemical Identity and Structural Properties

N-(1,3-Benzothiazol-6-yl)-4-chlorobenzamide (IUPAC name: N-(6-benzo[d]thiazolyl)-4-chlorobenzamide) is a crystalline solid with the molecular formula C14H9ClN2OSC_{14}H_9ClN_2OS and a molecular weight of 288.75 g/mol. The compound features a benzothiazole ring fused to a benzene moiety, substituted at the 6-position by an amide linker connected to a 4-chlorophenyl group.

Key structural features:

  • Benzothiazole core: A bicyclic system comprising a benzene ring fused to a thiazole, contributing to planarity and π-conjugation.

  • 4-Chlorobenzamide substituent: Enhances electrophilic character and influences intermolecular interactions via halogen bonding .

Synthesis and Reaction Optimization

NHC-Catalyzed Oxidative Amidation

The most efficient synthesis involves NHC-catalyzed oxidative coupling of 4-chlorobenzaldehyde (1a) and 2-aminobenzothiazole (2a), as reported by Premaletha et al. :

Reaction conditions:

  • Catalyst: Triazolium salt (4, 20 mol%).

  • Oxidant: Dichloroquinone (5, 2.0 equiv).

  • Base: Cs2_2CO3_3 (1.2 equiv).

  • Solvent: Dichloromethane (CH2_2Cl2_2).

  • Temperature: 25°C.

  • Time: 12 hours.

Mechanistic pathway:

  • Aldehyde activation: NHC generates an acylazolium intermediate via nucleophilic addition to the aldehyde.

  • Oxidative amidation: The intermediate undergoes oxidation, followed by coupling with 2-aminobenzothiazole to form the amide bond .

Yield: 93% after column chromatography .

Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Reference
NHC-catalyzedTriazolium saltCH2_2Cl2_293
Conventional amidationNoneDMF65–70

The NHC method outperforms traditional approaches in yield and reaction time, attributed to the catalyst’s ability to bypass harsh acidic conditions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1H-NMR (400 MHz, CDCl3_3):

    • δ 11.46 (s, 1H, NH),

    • δ 7.92 (d, J=8.7J = 8.7 Hz, 2H, Ar-H),

    • δ 7.88–7.85 (m, 1H, benzothiazole-H),

    • δ 7.38–7.28 (m, 3H, Ar-H) .

  • 13C^{13}C-NMR (100 MHz, CDCl3_3):

    • δ 165.4 (C=O),

    • δ 148.0 (C=N),

    • δ 132.1 (C-Cl) .

Infrared (IR) Spectroscopy

  • C=O stretch: 1652 cm1^{-1} .

  • C=N stretch: 1598 cm1^{-1} .

Mass Spectrometry

  • EI-MS: m/z 313.03 (M+^+) for a related analog .

Computational Predictions

ADMET properties (predicted using SwissADME):

  • Lipophilicity (LogP): 3.2 ± 0.5.

  • Water solubility: Moderate (LogS = -4.1).

  • CYP450 inhibition: Low risk .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator